6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one
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Overview
Description
- This compound belongs to the class of indenoazetones and contains a methoxy group (CH₃O) at the 6-position of the indeno ring system.
- It is used in scientific research and has potential applications in various fields.
6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one: is a chemical compound with the CAS number 1500967-92-9.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. organic chemists can explore various synthetic strategies to access it.
- Researchers may consider modifications of existing indenoazetone syntheses or design novel approaches.
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type and desired modifications.
- Major products formed from these reactions would vary based on the reaction conditions.
6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one: likely undergoes typical organic reactions, including:
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules, such as enzymes or receptors.
Medicine: Assessing its potential as a drug candidate or pharmacophore.
Industry: Exploring its use in materials science or as a building block for other compounds.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown due to limited research.
- Researchers would need to investigate its binding to specific targets, cellular pathways, and potential therapeutic applications.
Comparison with Similar Compounds
- Unfortunately, without more detailed information, it’s challenging to directly compare this compound to others.
- Researchers can explore related indenoazetones or structurally similar compounds to highlight its uniqueness.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-methoxy-1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one |
InChI |
InChI=1S/C11H11NO2/c1-14-7-3-2-6-4-9-10(8(6)5-7)12-11(9)13/h2-3,5,9-10H,4H2,1H3,(H,12,13) |
InChI Key |
ZSLCDYQACXXMGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC3C2NC3=O)C=C1 |
Origin of Product |
United States |
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